molecular formula C9H6BrN5 B1403358 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile CAS No. 1260389-62-5

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile

Cat. No. B1403358
Key on ui cas rn: 1260389-62-5
M. Wt: 264.08 g/mol
InChI Key: BVXCYDXALBMRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846737B2

Procedure details

To a solution of 4H-1,2,4-triazol-4-amine (4.204 g, 50.0 mmol) in DMSO (50 mL) was added KOtBu (5.51 g, 50.0 mmol). The mixture was stirred for 0.5 hours at room temperature before 4-fluoro-2-bromobenzonitrile (5.00 g, 25.0 mmol) was added and stirring was continued for 1 hour. The mixture was poured into crushed ice and neutralized with 2M KHSO4 solution. The precipitate was filtered off and recrystallised from MeOH to give CAB05094 (4.82 g, 73%) as a light yellow crystalline solid. Mp. 234-236° C.; 1H NMR (400 MHz, DMSO-d6) δ 6.66 (dd, J=8.6, 2.4 Hz, 1H), 6.79 (d, J=2.4 Hz, 1H), 7.78 (d, J=8.6 Hz, 1H), 8.86 (s, 2H), 10.45 (s, 1H); 13C NMR (100.6 MHz, DMSO-d6) δ 105.0, 111.5, 115.4, 117.8, 126.0, 136.2, 143.9, 151.8; LRMS (APCI−): m/z 261.8 (100%, [C9H579BrN5]−), 263.8 (90%, [C9H581BrN5]−); HRMS (ES+) calcd for C9H779BrN5 [M+H]+: 263.9879. found 263.9870;
Quantity
4.204 g
Type
reactant
Reaction Step One
Name
Quantity
5.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[CH:3][N:4]([NH2:6])[CH:5]=1.CC([O-])(C)C.[K+].F[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([Br:22])[CH:15]=1.OS([O-])(=O)=O.[K+]>CS(C)=O>[N:1]1[N:2]=[CH:3][N:4]([NH:6][C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([Br:22])[CH:15]=2)[CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.204 g
Type
reactant
Smiles
N=1N=CN(C1)N
Name
Quantity
5.51 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from MeOH
CUSTOM
Type
CUSTOM
Details
to give CAB05094 (4.82 g, 73%) as a light yellow crystalline solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N=1N=CN(C1)NC1=CC(=C(C#N)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.